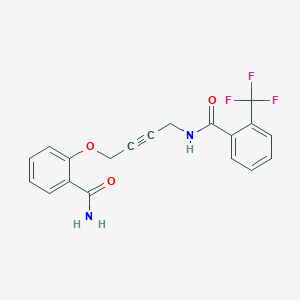![molecular formula C21H16Cl2N2O3 B2521927 2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide CAS No. 941986-40-9](/img/structure/B2521927.png)
2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzamide derivative with a furan and a quinoline moiety. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications from pharmaceuticals to polymers . Furan is a heterocyclic compound containing a five-membered ring with four carbon atoms and one oxygen. Quinolines are also heterocyclic compounds, but they contain a fused ring system with a benzene ring and a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The presence of the benzamide, furan, and quinoline moieties would contribute to its chemical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides, furans, and quinolines all participate in a variety of chemical reactions. For example, benzamides can undergo reactions with various reagents to form different products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group in the benzamide moiety could result in hydrogen bonding, affecting its solubility and melting point .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Research on related compounds involves the synthesis and characterization of complex molecules incorporating quinoline, furan, and benzamide moieties. For instance, studies on the synthesis of thiazolo[5,4-f]quinolines and furo[3,2-c]quinolin-4(5H)-ones have developed methods to couple quinoline with furan derivatives, optimizing reaction conditions and yields (El’chaninov & Aleksandrov, 2017; Lindahl et al., 2006). Such synthetic routes offer a foundation for creating diverse derivatives, potentially including 2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide.
Antimicrobial and Antitubercular Activity
Derivatives integrating quinoline and furan structures have been examined for their antimicrobial properties. A study on 2-azetidinone derivatives linked with quinoline and benzofuran moieties demonstrated significant in vitro antibacterial activity against pathogens like S. aureus and E. coli (Idrees et al., 2020). Additionally, novel furan coupled quinoline diamide hybrids have been identified as potent antitubercular agents, highlighting the therapeutic potential of such compounds in treating tuberculosis (Rajpurohit et al., 2019).
Catalytic and Electrochemical Applications
The palladium-catalyzed ortho-selective chlorination of N-quinolinylbenzamide derivatives underlines the utility of similar compounds in synthetic organic chemistry, particularly in selectively functionalizing complex molecules (Konishi et al., 2017). Such methodologies could be applicable to the synthesis and modification of this compound for specific research or industrial purposes.
Tautomeric and Fluorescent Chemosensors
Research into crown-containing chemosensors for metal cations has demonstrated the significance of structural modifications in detecting and quantifying metal ions, utilizing fluorescence changes (Dubonosov et al., 2008). Compounds with furan and quinoline scaffolds could similarly be engineered to serve as sensitive and selective sensors for various applications, including environmental monitoring and diagnostic assays.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3/c22-14-5-7-17(23)16(12-14)20(26)24-15-6-8-18-13(11-15)3-1-9-25(18)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOWPBKZFAADRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)N(C1)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

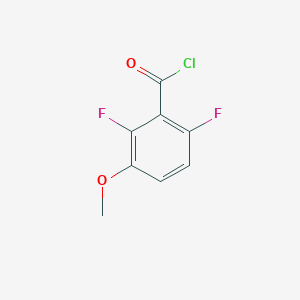
![9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2521849.png)
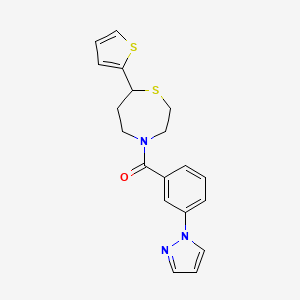
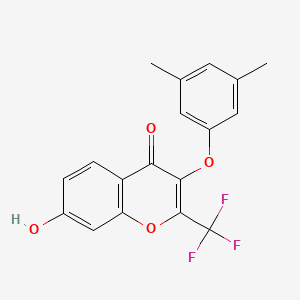
![3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2521853.png)
![2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol](/img/structure/B2521859.png)
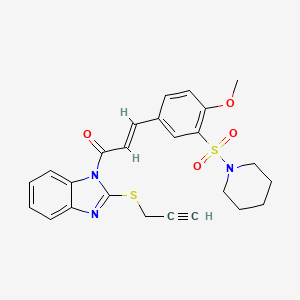

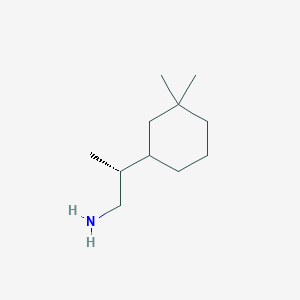
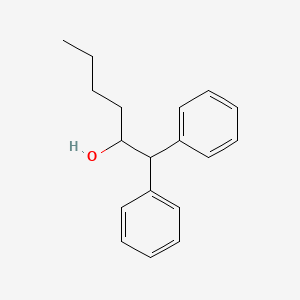

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2521865.png)

